Brevinin-1-RAA5 peptide precursor Brevinin-1-RAA5 peptide precursor
Brand Name: Vulcanchem
CAS No.:
VCID: VC3674182
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Brevinin-1-RAA5 peptide precursor

CAS No.:

Cat. No.: VC3674182

Molecular Formula:

Molecular Weight:

* For research use only. Not for human or veterinary use.

Brevinin-1-RAA5 peptide precursor -

Specification

Introduction

Fundamental Characteristics and Classification

Brevinin-1-RAA5 peptide precursor is a member of the extensively studied brevinin family of antimicrobial peptides, primarily derived from the skin secretions of various frog species. The peptide is specifically isolated from the golden crossband frog, Odorrana andersonii, where it serves as part of the amphibian's innate immune defense system against environmental pathogens. As a peptide precursor, it undergoes post-translational modifications to yield the active form that exhibits antimicrobial properties. The brevinin family is characterized by their cationic nature and amphipathic properties, which contribute significantly to their interaction with microbial membranes, making them effective antimicrobial agents. Brevinins are further classified into two main subfamilies: Brevinin-1 and Brevinin-2, with Brevinin-1-RAA5 belonging to the former group, which typically demonstrates more potent antimicrobial activity across a broader spectrum of pathogens.

The nomenclature of Brevinin-1-RAA5 follows the conventional pattern used for amphibian-derived antimicrobial peptides, where "RAA5" represents a specific variant identified from Odorrana andersonii. This classification system helps researchers catalog and compare the numerous brevinin peptides that have been isolated from various amphibian species worldwide. Brevinin-1-RAA5 stands out within its family due to its specific amino acid composition and unique bioactivity profile that includes both antimicrobial and anti-inflammatory properties. The peptide precursor contains approximately 70 amino acid residues that undergo specific cleavage to produce the mature, biologically active peptide. Understanding the classification and general characteristics of this peptide provides the foundation for exploring its structure, functions, and potential applications in greater detail.

Structural Analysis and Molecular Features

Primary Structure and Amino Acid Composition

Brevinin-1-RAA5 peptide precursor consists of approximately 70 amino acids organized into distinct functional domains that determine its biological properties . The precursor can be divided into four primary regions: a highly conserved signal peptide sequence of approximately 22 amino acids, an acidic spacer domain, a specific restriction enzyme cutting site (typically -KR-), and finally the mature peptide sequence. The signal peptide is crucial for directing the newly synthesized peptide through the secretory pathway, while the acidic spacer helps neutralize the cationic mature peptide during synthesis and transport . The restriction enzyme cutting site, consisting of basic amino acids such as lysine (K) and arginine (R), serves as a recognition sequence for proteolytic enzymes that cleave the precursor to release the active mature peptide. The mature peptide region contains the biologically active sequence that exhibits antimicrobial properties once cleaved from the precursor structure.

Secondary and Tertiary Structure

The mature Brevinin-1-RAA5 peptide exhibits a characteristic amphipathic structure that is essential for its antimicrobial function. In aqueous solutions, the peptide typically exists in a random coil conformation, but upon interaction with microbial membranes, it undergoes a conformational change to form an α-helical structure. This structural transition is crucial for its membrane-disruptive capabilities and subsequent antimicrobial effects. The amphipathic nature of the α-helix allows the hydrophobic face to interact with the lipid components of microbial membranes while the hydrophilic face remains oriented toward the aqueous environment. Additionally, like other members of the brevinin-1 family, Brevinin-1-RAA5 likely contains a distinctive C-terminal motif known as the "Rana box," a disulfide-bridged heptapeptide ring structure that further enhances its interaction with microbial membranes.

Structural Determinants of Activity

The specific structural elements of Brevinin-1-RAA5 directly influence its antimicrobial efficacy and spectrum of activity. The net positive charge of the mature peptide, contributed by basic amino acid residues such as lysine and arginine, facilitates the initial electrostatic interaction with the negatively charged microbial cell membranes. The amphipathic α-helical conformation allows the peptide to insert into and disrupt bacterial membranes, leading to cell death through various mechanisms including membrane permeabilization, depolarization, and subsequent cellular content leakage. The Rana box motif, characterized by a disulfide bond between two cysteine residues, provides structural stability and contributes to the membrane-disruptive capabilities of the peptide. These structural features collectively determine the potency, selectivity, and mechanism of action of Brevinin-1-RAA5, making it an effective component of the amphibian's antimicrobial defense system and a promising template for developing novel antimicrobial therapeutics.

Biological Origin and Evolutionary Significance

Source Organism and Tissue Distribution

Brevinin-1-RAA5 peptide precursor is primarily isolated from the skin secretions of Odorrana andersonii (golden crossband frog), a species native to specific regions of Asia . The peptide is produced by specialized granular glands in the amphibian's skin, which secrete a complex mixture of bioactive compounds as part of their innate immune defense mechanism. These glands are distributed throughout the dorsal and lateral skin surfaces, with higher concentrations in areas more vulnerable to microbial exposure. The secretion of these antimicrobial peptides is typically triggered by stress, injury, or direct exposure to pathogens, providing the amphibian with an on-demand chemical defense system. The expression of Brevinin-1-RAA5 and related peptides may vary across different body regions and can be influenced by environmental factors, including habitat, season, and pathogen exposure levels.

Genetic Basis and Evolution

The genetic encoding of Brevinin-1-RAA5 involves a specific gene that has evolved through selective pressures driven by the host-pathogen interactions experienced by amphibians. The gene structure typically consists of exons encoding the signal peptide, the acidic spacer, and the mature peptide regions . Genomic analysis and cDNA cloning techniques have facilitated the identification and characterization of these peptide-encoding genes from amphibian skin transcriptomes. Evolutionary studies suggest that brevinin peptides, including Brevinin-1-RAA5, have undergone accelerated evolution, particularly in the mature peptide region, resulting in significant sequence diversity while maintaining critical structural features. This evolutionary pattern is consistent with the ongoing "arms race" between hosts and pathogens, where rapid evolution of defense molecules helps counter the adaptive strategies of microbial invaders.

Comparative Analysis Across Species

Comparative studies across different amphibian species reveal substantial variation in brevinin peptide sequences, reflecting adaptation to diverse ecological niches and pathogen exposures. Analysis of Brevinin-1-RAA5 in relation to other brevinin family members shows high conservation in the signal peptide and acidic spacer regions, with greater diversity in the mature peptide sequence . Multiple alignment analyses with related peptides, such as Hainanenins-1-5, demonstrate over 90% similarity in the signal and acidic spacer peptide regions, highlighting the evolutionary conservation of these functional domains . This pattern of conservation in precursor regions with diversification in mature peptide sequences suggests a balanced evolutionary strategy that preserves essential processing mechanisms while allowing adaptive variation in the functional antimicrobial domain. The diversity of brevinin peptides across amphibian species represents a remarkable example of convergent evolution driven by similar selective pressures despite divergent evolutionary histories.

Biosynthesis and Production Methods

Natural Biosynthetic Pathway

The biosynthesis of Brevinin-1-RAA5 peptide precursor in amphibian skin follows a complex pathway involving multiple cellular processes. Initially, the gene encoding the peptide precursor is transcribed in specialized cells within the granular glands of the frog's skin. The resulting mRNA is then translated by ribosomes to produce the complete peptide precursor containing the signal peptide, acidic spacer, and the mature peptide sequence. Following translation, the signal peptide directs the precursor to the endoplasmic reticulum where it enters the secretory pathway. Within this pathway, the precursor undergoes post-translational modifications, potentially including disulfide bond formation in the Rana box region. The final processing step involves proteolytic cleavage at the specific restriction enzyme site (-KR-) by endopeptidases, releasing the mature active peptide from the precursor structure. These mature peptides are then stored in granular gland secretory vesicles, ready for release upon appropriate stimulation.

Laboratory Synthesis Methods

Several methods have been developed for the laboratory synthesis of Brevinin-1-RAA5 and related peptides, enabling detailed structure-function studies and exploration of potential applications. Solid-phase peptide synthesis (SPPS) represents the most common approach, allowing for the sequential assembly of the peptide chain on a solid support using protected amino acids. This method requires careful control of reaction conditions, including temperature and pH, to ensure optimal yield and purity. The use of protecting groups during SPPS is crucial for preventing unwanted side reactions during the synthesis process. Alternative approaches include recombinant DNA technology, where the gene encoding the peptide is expressed in bacterial or yeast systems, though this method often faces challenges due to the antimicrobial nature of the product potentially affecting the host organism. Chemical synthesis offers advantages in terms of scalability and the ability to incorporate non-natural amino acids or modifications to enhance stability or activity.

Purification and Characterization Techniques

The purification and characterization of Brevinin-1-RAA5 involve sophisticated analytical techniques to ensure identity, purity, and biological activity. Reverse-phase high-performance liquid chromatography (RP-HPLC) serves as a primary method for isolating the peptide from either natural sources or synthetic mixtures . The purification process typically yields peptides with retention times characteristic of their hydrophobicity profile, with Brevinin-1-RAA5 showing specific elution patterns. Mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF), provides precise molecular mass determination, confirming successful synthesis or isolation. Amino acid analysis and sequencing techniques further verify the primary structure, while circular dichroism spectroscopy helps characterize the secondary structure in various environments. Functional characterization involves antimicrobial susceptibility testing against various pathogen strains, hemolytic assays to assess mammalian cell toxicity, and specialized experiments to determine mechanism of action. These comprehensive characterization methods ensure the quality and consistency of Brevinin-1-RAA5 samples used in research and development activities.

Biological Activities and Mechanisms of Action

Antimicrobial Properties

Brevinin-1-RAA5 demonstrates potent antimicrobial activity against a broad spectrum of pathogens, including gram-positive bacteria, gram-negative bacteria, and certain fungi. The peptide's effectiveness varies across different microbial species, with particularly strong activity observed against common human pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. The minimum inhibitory concentration (MIC) values typically range from 2-32 μM, depending on the target organism and testing conditions. The antimicrobial mechanism primarily involves disruption of microbial membranes through various models including barrel-stave, carpet, or toroidal pore formations. This membrane-disruptive activity leads to cellular content leakage, disruption of electrochemical gradients, and ultimately microbial cell death. Importantly, the rapid bactericidal action and multiple simultaneous mechanisms of membrane disruption contribute to a lower likelihood of resistance development compared to conventional antibiotics targeting specific metabolic pathways.

Anti-Biofilm Activity

Beyond its effect on planktonic microbial cells, Brevinin-1-RAA5 demonstrates significant activity against microbial biofilms, which are complex communities of microorganisms embedded in a self-produced matrix of extracellular polymeric substances . Research indicates that Brevinin-1-RAA5 can both inhibit biofilm formation and eradicate established biofilms, particularly those formed by Staphylococcus aureus. Studies have shown that the peptide can inhibit biofilm formation at concentrations around 4 μM and partially eradicate established biofilms at 32 μM . This anti-biofilm activity is particularly significant given that biofilms contribute to chronic infections, demonstrate enhanced resistance to conventional antibiotics, and represent a major challenge in clinical settings. The mechanism likely involves both direct killing of microbial cells and disruption of the biofilm matrix components, allowing for enhanced penetration and activity throughout the biofilm structure.

Anti-Inflammatory and Immunomodulatory Effects

Beyond direct antimicrobial activities, Brevinin-1-RAA5 exhibits notable immunomodulatory and anti-inflammatory properties that contribute to its therapeutic potential. The peptide demonstrates binding affinity to lipopolysaccharides (LPS), a major component of gram-negative bacterial cell walls and a potent trigger of inflammatory responses. Through this interaction, Brevinin-1-RAA5 can neutralize LPS and potentially mitigate excessive inflammatory responses that might otherwise lead to sepsis or tissue damage during infection. Additionally, the peptide may modulate immune cell functions, including macrophage activation, cytokine production, and chemotaxis, further contributing to balanced immune responses. These immunomodulatory properties distinguish Brevinin-1-RAA5 from some other antimicrobial peptides that focus primarily on direct microbial killing without significant effects on host immune responses. The dual antimicrobial and immunomodulatory activities position Brevinin-1-RAA5 as a particularly promising candidate for therapeutic applications targeting both infection control and regulation of inflammatory conditions.

Comparison with Related Compounds

Comparative Activity Profiles

The biological activities of Brevinin-1-RAA5 can be directly compared with those of related peptides to understand structure-activity relationships and potential applications. The table below summarizes key characteristics and activities of Brevinin-1-RAA5 alongside related compounds:

Compound NameSource OrganismAmino Acid LengthKey ActivitiesDistinguishing Features
Brevinin-1-RAA5Odorrana andersonii70 (precursor), ~24 (mature)Antimicrobial, anti-biofilm, anti-inflammatoryLPS neutralization, moderate hemolytic activity
Brevinin-1-RAA1Odorrana andersonii70 (precursor), ~24 (mature)Antimicrobial, anti-inflammatorySimilar structure but different activity spectrum
Brevinin-1-RAB5Related Rana species~24 (mature)Antimicrobial, membrane-disruptiveDifferent source organism, similar mechanism
Brevinin-1GHdHylarana guentheri24Antimicrobial, anticancerAdditional anticancer properties
Brevinin-1HAmolops hainanensis21Antimicrobial, anti-biofilmSmaller size, specific anti-biofilm activity

This comparative analysis highlights that while these peptides share common structural elements and mechanisms, their specific activities and potencies vary considerably based on subtle sequence differences . These variations provide valuable insights for structure-based design of optimized antimicrobial peptides with enhanced therapeutic potential.

Evolutionary Relationships and Diversity

The evolutionary relationships between Brevinin-1-RAA5 and other brevinin peptides reflect the adaptive diversification of antimicrobial defenses across amphibian species. Phylogenetic analysis based on precursor sequences reveals that brevinin peptides cluster primarily according to the genus of their source organisms, suggesting co-evolution of these defense molecules with their host species . The high conservation of signal peptides across different brevinin variants indicates evolutionary pressure to maintain the secretory pathway, while greater variation in mature peptide sequences reflects adaptation to diverse microbial challenges. Brevinin-1-RAA5 shows particularly high similarity to Hainanenins-1-5 in its precursor regions, with over 90% sequence identity in the signal and acidic spacer domains . This pattern of conservation in processing regions with diversification in functional domains represents a balanced evolutionary strategy that maintains essential biosynthetic machinery while allowing adaptive variation in antimicrobial specificity and potency. The diversity within this peptide family provides a rich natural library for understanding structure-function relationships and identifying promising candidates for therapeutic development.

Current Research Challenges and Future Directions

Overcoming Pharmacokinetic Limitations

Despite the promising antimicrobial and immunomodulatory properties of Brevinin-1-RAA5, several pharmacokinetic challenges must be addressed to realize its therapeutic potential. The peptide, like many antimicrobial peptides, faces stability issues including susceptibility to proteolytic degradation, potential binding to serum proteins that reduce bioavailability, and relatively short half-life in physiological conditions. Current research approaches to overcome these limitations include development of proteolytically resistant analogs through strategic amino acid substitutions, incorporation of unnatural amino acids, or terminal modifications such as acetylation or amidation. Alternative delivery systems being explored include liposomal encapsulation, nanoparticle formulations, and polymer conjugation to protect the peptide from degradation while maintaining its antimicrobial activity. Additionally, controlled release systems are being developed to maintain therapeutic concentrations at infection sites while minimizing systemic exposure and potential toxicity. These approaches collectively aim to translate the promising in vitro activities of Brevinin-1-RAA5 into clinically viable therapeutic options with appropriate pharmacokinetic profiles.

Structure-Activity Relationship Studies

A critical area of ongoing research involves detailed structure-activity relationship (SAR) studies to identify the specific structural elements of Brevinin-1-RAA5 that contribute to its various biological activities . These studies typically involve systematic amino acid substitutions, truncations, or modifications followed by comprehensive activity assessments. Current research focuses on determining the minimum sequence requirements for antimicrobial activity, identifying regions responsible for mammalian cell toxicity, and mapping the structural elements contributing to anti-biofilm and immunomodulatory effects. Advanced techniques including nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and molecular dynamics simulations provide deeper insights into peptide-membrane interactions at the molecular level. These SAR studies guide the rational design of optimized derivatives with enhanced therapeutic indices, tailored activity spectra, and improved stability profiles. For example, recent work with related brevinin peptides has successfully created truncated analogs that maintain antimicrobial activity while demonstrating reduced hemolytic potential, suggesting similar approaches may be effective for Brevinin-1-RAA5 optimization.

Emerging Applications and Future Research Directions

The unique properties of Brevinin-1-RAA5 continue to inspire exploration of novel applications beyond traditional antimicrobial therapeutics . Emerging research directions include investigation of potential anticancer activities, as some antimicrobial peptides have demonstrated selective cytotoxicity toward cancer cells due to the altered membrane composition and increased negative charge of many tumor cells. Additional areas of exploration include the development of peptide-antibiotic combination therapies that may demonstrate synergistic effects and reduce the emergence of resistance. Agricultural applications are also being considered, including development of peptide-based crop protection agents and food preservatives leveraging the antimicrobial properties. Future research will likely explore the potential of Brevinin-1-RAA5 in addressing emerging infectious diseases and multidrug-resistant pathogens that represent growing global health threats. The continued characterization of this peptide's structure, mechanisms, and biological activities will undoubtedly reveal additional applications and therapeutic opportunities. As technologies for peptide synthesis, formulation, and delivery continue to advance, the translation of Brevinin-1-RAA5 from a naturally occurring defense peptide to a therapeutic agent becomes increasingly feasible.

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